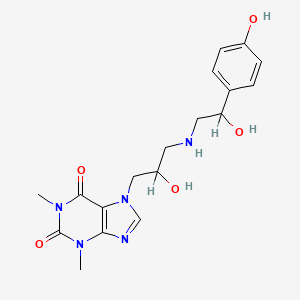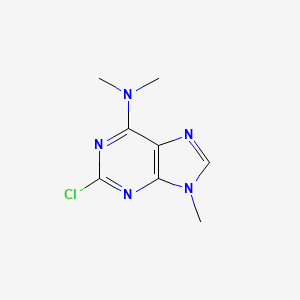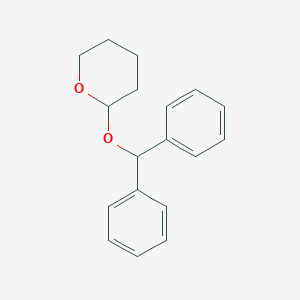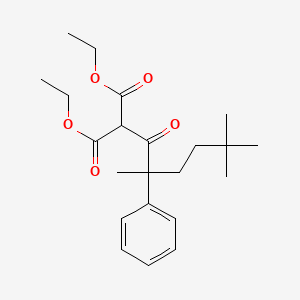
Diethyl 2-(2,5,5-trimethyl-2-phenylhexanoyl)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-(2,5,5-trimethyl-2-phenylhexanoyl)malonate is an organic compound belonging to the class of malonates. Malonates are esters or salts of malonic acid and are widely used in organic synthesis due to their reactivity and versatility. This specific compound features a complex structure with multiple functional groups, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(2,5,5-trimethyl-2-phenylhexanoyl)malonate typically involves the alkylation of diethyl malonate with an appropriate alkyl halide. The reaction is usually carried out in the presence of a strong base such as sodium ethoxide in ethanol, which deprotonates the malonate to form an enolate ion. This enolate ion then undergoes nucleophilic substitution with the alkyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters and scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(2,5,5-trimethyl-2-phenylhexanoyl)malonate undergoes various types of chemical reactions, including:
Alkylation: The enolate form of the compound can react with alkyl halides to introduce additional alkyl groups.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can lose carbon dioxide to form substituted monocarboxylic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Solvents: Ethanol, methanol, dichloromethane.
Acids: Hydrochloric acid for hydrolysis reactions.
Major Products
Alkylated Malonates: Formed through alkylation reactions.
Carboxylic Acids: Resulting from hydrolysis and decarboxylation reactions.
Scientific Research Applications
Diethyl 2-(2,5,5-trimethyl-2-phenylhexanoyl)malonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving malonates.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of Diethyl 2-(2,5,5-trimethyl-2-phenylhexanoyl)malonate involves its conversion to an enolate ion under basic conditions. This enolate ion can then participate in nucleophilic substitution reactions, forming new carbon-carbon bonds. The presence of multiple functional groups allows for diverse reactivity, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Diethyl Malonate: A simpler malonate ester used in similar reactions.
Diethyl 2-ethyl-2-phenylmalonate: Another malonate ester with a different substitution pattern.
Uniqueness
Diethyl 2-(2,5,5-trimethyl-2-phenylhexanoyl)malonate is unique due to its complex structure, which provides multiple reactive sites. This complexity allows for the synthesis of a wide range of derivatives and makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C22H32O5 |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
diethyl 2-(2,5,5-trimethyl-2-phenylhexanoyl)propanedioate |
InChI |
InChI=1S/C22H32O5/c1-7-26-19(24)17(20(25)27-8-2)18(23)22(6,15-14-21(3,4)5)16-12-10-9-11-13-16/h9-13,17H,7-8,14-15H2,1-6H3 |
InChI Key |
WBUMWNBCRQQTJA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)C(C)(CCC(C)(C)C)C1=CC=CC=C1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[amino-(2,3-dichlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13955335.png)
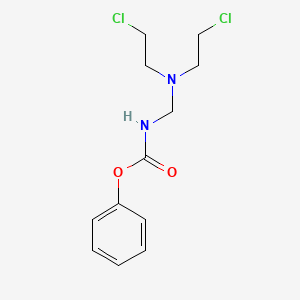
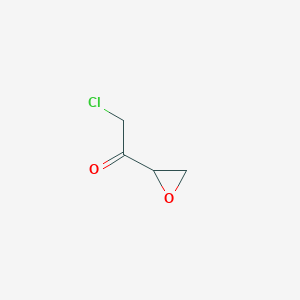
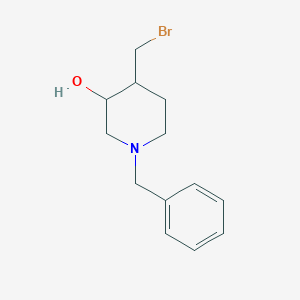
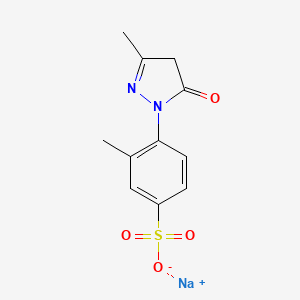
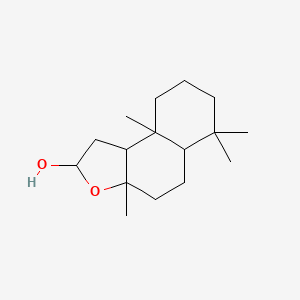
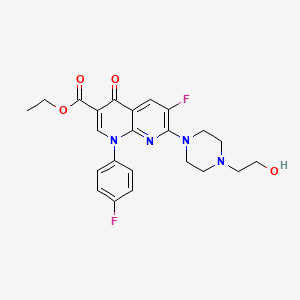
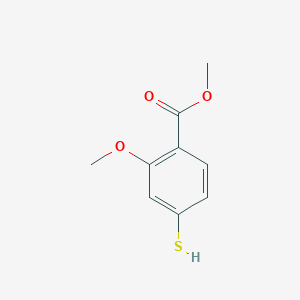
![[3-(Aminomethyl)-2-methylphenyl]methanol](/img/structure/B13955382.png)

